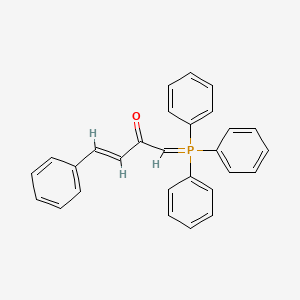

(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one

Description

Properties

Molecular Formula |

C28H23OP |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(E)-4-phenyl-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |

InChI |

InChI=1S/C28H23OP/c29-25(22-21-24-13-5-1-6-14-24)23-30(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H/b22-21+ |

InChI Key |

PJQGYSKPYFOBNV-QURGRASLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one typically involves the reaction of a phosphine with an appropriate carbonyl compound under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced through batch or continuous flow processes. These methods ensure high purity and yield, making them suitable for large-scale production.

Chemical Reactions Analysis

Chemical Reactions Involving Phosphorus Ylides

Phosphorus ylides are versatile reagents in organic synthesis, particularly in the Wittig reaction , which forms alkenes from aldehydes or ketones. While specific reactions involving (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one are not detailed, similar ylides participate in:

-

Wittig Reaction : Formation of alkenes by reacting with aldehydes or ketones.

-

Wittig-Horner Reaction : Similar to the Wittig reaction but uses phosphonate esters.

Example Reaction Conditions for Similar Compounds

Future Research Directions

Future studies should focus on the synthesis and characterization of This compound , as well as its application in various organic reactions. This could include exploring its role in the Wittig reaction or other phosphorus ylide-mediated transformations.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.

Biology

Medicine

The compound’s potential medicinal applications may include its use as a precursor for the synthesis of pharmaceuticals or as a ligand in drug development.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one involves its interaction with specific molecular targets. The phosphanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in various chemical transformations. The pathways involved may include the formation of intermediate complexes or the activation of specific functional groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other α,β-unsaturated enones, differing primarily in the substituent at the 1-position. Key analogues include:

| Compound Name | Substituent at 1-Position | Key Structural Feature |

|---|---|---|

| (E)-4-phenyl-1-(triphenyl-λ⁵-phosphanylidene)but-3-en-2-one | Triphenylphosphanylidene | Hyperconjugative P-C interaction |

| (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one | 3-Phenylisoxazole | Heterocyclic ring with N-O bonding |

| (E)-4-(4-dimethylaminophenyl)but-3-en-2-one | 4-Dimethylaminophenyl | Electron-donating -NMe₂ group |

| (E)-4-(4-nitrophenyl)but-3-en-2-one | 4-Nitrophenyl | Electron-withdrawing -NO₂ group |

Substituent Impact on Electronic Properties :

- Triphenylphosphanylidene: The phosphorus group stabilizes the enone system via resonance and may enhance electrophilicity at the β-carbon. This contrasts with the electron-donating -NMe₂ group in (E)-4-(4-dimethylaminophenyl)but-3-en-2-one, which raises the HOMO energy (absorption at 375 nm) , and the electron-withdrawing -NO₂ group in (E)-4-(4-nitrophenyl)but-3-en-2-one, which lowers the LUMO energy (absorption at 323 nm) .

- 3-Phenylisoxazole : The isoxazole ring in (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one introduces rigidity and π-conjugation, which may alter reactivity compared to the more flexible phosphanylidene system .

Lumping Strategy and Classification

As per the lumping strategy in chemical modeling, compounds with α,β-unsaturated enone cores may be grouped for reaction simplification (e.g., conjugate additions or Diels-Alder reactions) . However, the phosphanylidene substituent’s unique electronic and steric profile justifies its treatment as a distinct entity in mechanistic studies.

Biological Activity

(E)-4-phenyl-1-(triphenyl-lambda5-phosphanylidene)but-3-en-2-one, a phosphanylidene compound, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C28H23OP

- Molecular Weight : 406.5 g/mol

The structure features a triphenylphosphanylidene moiety attached to a butenone framework, which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and the modulation of disease processes.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may protect cells from oxidative stress and damage.

- Anticancer Properties : Research has suggested that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anticancer Activity

A notable study investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing that the compound effectively reduced free radical concentrations.

| Concentration (µM) | % Scavenging Effect |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific kinases involved in cancer progression, supporting its role as a therapeutic agent against tumors.

- Research on Oxidative Stress : Another research article demonstrated that this compound significantly reduced markers of oxidative stress in vitro, suggesting its potential application in neuroprotection.

- Pharmacological Profiling : A comprehensive pharmacological profile indicated that the compound not only exhibits anticancer and antioxidant properties but also shows promise in modulating inflammatory responses, making it a candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-phenyl-1-(triphenyl-λ⁵-phosphanylidene)but-3-en-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via phosphorus-mediated reactions, such as the condensation of β-keto-enones with triphenylphosphine derivatives. For example, analogous protocols involve refluxing precursors in dry dioxane with sodium hydride as a base, achieving moderate yields (54–60%) after crystallization . Key variables include temperature control (e.g., 10°C for initial mixing, followed by reflux) and solvent selection (e.g., xylenes for improved solubility of intermediates). Monitoring via TLC and purification by column chromatography are critical for isolating the (E)-isomer.

Q. How can the stereochemical configuration (E/Z) of the α,β-unsaturated ketone moiety be confirmed?

- Methodological Answer : The (E)-configuration is confirmed using a combination of NMR spectroscopy and X-ray crystallography. In analogous compounds, H-NMR coupling constants () between vinylic protons distinguish (E)-isomers from (Z)-isomers. Single-crystal X-ray diffraction provides definitive proof, with mean C–C bond lengths and torsion angles consistent with planar, trans-configured enones .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : While specific toxicity data for this compound are limited, structural analogs (e.g., nitro-substituted enones) suggest potential respiratory and dermal hazards. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store under inert gas (argon) to prevent degradation. Refer to GHS guidelines for phosphine derivatives, emphasizing P261 (avoid breathing dust) and P305+P351+P338 (eye exposure protocol) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data may arise from dynamic effects (e.g., rotational isomerism). To resolve this:

- Perform variable-temperature NMR to detect conformational changes.

- Use DFT calculations to model energetically favorable conformers and compare with experimental data.

- Validate with additional techniques like IR spectroscopy (C=O and P=C stretches) and mass spectrometry (molecular ion peaks) .

Q. What experimental design limitations affect the generalizability of reactivity studies involving this compound?

- Methodological Answer : Key limitations include:

- Sample Degradation : Prolonged reaction times (>9 hours) may lead to decomposition of sensitive functional groups (e.g., enones). Mitigate by cooling reactions or using stabilizing agents like BHT (butylated hydroxytoluene) .

- Stereochemical Purity : Trace impurities from incomplete isomer separation can skew catalytic activity results. Use chiral HPLC or recrystallization in hexane/ethyl acetate mixtures to ensure >98% stereopurity .

Q. How can computational methods predict the catalytic activity of this compound in organometallic reactions?

- Methodological Answer :

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The phosphanylidene group’s σ-donor strength can be quantified via Natural Bond Orbital (NBO) analysis.

- Docking Studies : Simulate interactions with transition metals (e.g., Pd, Rh) to predict coordination geometries. Compare with crystallographic data from analogous Pd-phosphine complexes .

- Reactivity Descriptors : Use Hammett constants (σ) of substituents to correlate electronic effects with catalytic turnover rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.